![molecular formula C9H12N2O2S2 B1387492 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105190-35-9](/img/structure/B1387492.png)
2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
The compound “2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidin-4-amine . It has been studied for its potential as a drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Scientific Research Applications
Antitubercular Agents
Thieno[3,2-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their potential as antitubercular agents . These compounds, including derivatives of 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, have shown significant activity against Mycobacterium tuberculosis and Mycobacterium bovis. The non-cytotoxic nature of these compounds makes them promising candidates for further development as antitubercular medications.
Proteomics Research
In the field of proteomics, thieno[3,2-d]pyrimidin-4(3H)-ones serve as biochemical tools for understanding protein function and interaction . Their molecular structure allows them to interact with various proteins, which can be useful for identifying protein targets and understanding disease mechanisms at the molecular level.
Organosulfur Chemistry
As an organosulfur compound, 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one plays a role in the synthesis of other sulfur-containing compounds . These compounds are valuable in developing new materials and chemicals with unique properties, such as increased thermal stability or novel electronic characteristics.
Synthesis of Heterocyclic Compounds
This compound is utilized in the synthesis of novel heterocyclic structures . Heterocycles are crucial in medicinal chemistry due to their presence in many pharmaceuticals. The ability to create new heterocyclic compounds expands the potential for discovering new drugs with therapeutic benefits.
Biomedical Applications
Pyrido[2,3-d]pyrimidin-7(8H)-ones, which can be derived from thieno[3,2-d]pyrimidin-4(3H)-ones, have been studied for their biomedical applications . These compounds have shown promise in drug discovery due to their structural similarity to nitrogen bases present in DNA and RNA, making them suitable for designing ligands for various receptors in the body.
Synthetic Chemistry
The compound is also important in synthetic chemistry, where it is used as a building block for creating more complex molecules . Its reactivity and functional groups make it a versatile reagent for constructing diverse molecular architectures.
Pharmaceutical Drug Development
Derivatives of thieno[3,2-d]pyrimidin-4(3H)-ones have been included in the development of new pharmaceutical drugs . Their structural diversity allows for the creation of compounds with specific pharmacological activities, which can lead to the development of new treatments for various diseases.
Chemical Synthesis Optimization
Finally, this compound is involved in the optimization of chemical synthesis processes . Its properties can be leveraged to improve reaction conditions, increase yields, and reduce the environmental impact of chemical manufacturing.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-methoxyethyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S2/c1-13-4-3-11-8(12)7-6(2-5-15-7)10-9(11)14/h2-5H2,1H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQGYNGQOHEZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(CCS2)NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.